2,2,2-Trichloroethyl trichloroacetate
Description
2,2,2-Trichloroethyl trichloroacetate (CAS 13686-37-8) is a highly chlorinated ester derived from trichloroacetic acid and 2,2,2-trichloroethanol. Its molecular formula is C₄H₂Cl₆O₂, with a molecular weight of approximately 294.7 g/mol (calculated from ). The compound features dual trichloromethyl groups, enhancing its electron-withdrawing properties and reactivity.
Properties
IUPAC Name |
2,2,2-trichloroethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJHIPCOQWHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281829 | |
| Record name | 2,2,2-trichloroethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-37-8 | |
| Record name | NSC23192 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trichloroethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and differences between 2,2,2-trichloroethyl trichloroacetate and structurally related compounds:
Detailed Comparative Analysis
Reactivity and Stability
- This compound : The high chlorine content likely increases resistance to hydrolysis compared to ethyl or methyl esters, making it suitable for harsh reaction conditions. However, the electron-withdrawing nature of Cl atoms may enhance susceptibility to nucleophilic attack .
- Ethyl/Methyl trichloroacetate : Less sterically hindered than the trichloroethyl variant, enabling faster reaction kinetics in esterification or transesterification. Ethyl trichloroacetate’s stability is improved by epoxy resin additives .
- Sodium trichloroacetate : Ionic nature allows rapid dissociation in aqueous media, facilitating use in deprotection or precipitation reactions .
Research Findings
- Toxicity Studies : Trichloroacetic acid (TCA), a hydrolysis product of these esters, induces oxidative stress and DNA damage in rodent models, with metabolic pathways involving conjugation to glutathione .
- Synthetic Utility: Sodium trichloroacetate participates in Cannizzaro reactions, producing sodium trichloroacetate and 2,2,2-trichloroethanol, highlighting its role in asymmetric synthesis .
- Stability : Ethyl trichloroacetate’s epoxy resin stabilization () contrasts with methyl derivatives’ volatility, impacting storage and handling protocols .
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